3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate is a synthetic compound belonging to the indole family, characterized by its unique pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential anti-inflammatory, anticancer, and antimicrobial activities. It is also known as 4-Acetoxy-N,N-diethyltryptamine, and it has been studied for its psychoactive effects, particularly as a new psychoactive substance .
The synthesis of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate involves multiple steps:
The molecular structure of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate features an indole core with a diethylaminoethyl side chain and an acetate group.
3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate can participate in various chemical reactions:
The mechanism of action for 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in hallucinogenic effects. Additionally, studies have indicated that this compound may cause QT prolongation by inhibiting potassium channels, which can lead to serious cardiac arrhythmias .
The physical and chemical properties of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate include:
3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate has several scientific applications:
The global landscape of novel psychoactive substances (NPS) has expanded dramatically, with over 1,124 substances identified across 134 countries as of 2021 [2] . Defined by the United Nations Office on Drugs and Crime (UNODC) as "substances of abuse not controlled by international conventions but posing public health threats", NPS circumvent legal restrictions through structural modifications of controlled compounds [2] [7]. Tryptamines represent a significant segment of this market, characterized by an indole ring core attached to a two-carbon ethylamine side chain. These compounds mimic classic psychedelics like psilocybin but exploit regulatory gaps through novel substitutions [5] [9].
Synthetic tryptamines such as 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate (commonly termed 4-AcO-DET or ethacetin) emerged via online marketplaces as "research chemicals" marketed for non-human consumption [3] [6]. Their proliferation is facilitated by:
Table 1: Global Emergence of Synthetic Tryptamines as NPS
Parameter | Data | Source |
---|---|---|
Countries reporting NPS | 151 (as of 2024) | UNODC [2] |
Total NPS identified | >1,124 | ADF |
Tryptamines among NPS categories | Classified under "serotonergic hallucinogens" | UNODC [2] |
Primary distribution channel | Online vendors ("gray marketplaces") | Frontiers [6] |
Tryptamine NPS are classified by substitutions at three key sites: the indole ring, ethyl side chain, and terminal amine group. 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate exemplifies a 4-position-modified synthetic tryptamine with specific structural features:
Core Structural Components
Table 2: Structural Comparison of 4-Substituted Tryptamines
Compound | Systematic Name | R⁴ Substituent | RN₁/RN₂ | Molecular Formula |
---|---|---|---|---|
4-AcO-DET | 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate | Acetate (OC(O)CH₃) | Diethyl (C₂H₅)₂ | C₁₆H₂₂N₂O₂ |
Psilocin (4-HO-DMT) | 3-(2-(Dimethylamino)ethyl)-1H-indol-4-ol | Hydroxyl (OH) | Dimethyl (CH₃)₂ | C₁₂H₁₆N₂O |
4-HO-MET | 3-(2-(Ethylmethylamino)ethyl)-1H-indol-4-ol | Hydroxyl (OH) | Ethyl/methyl (C₂H₅/CH₃) | C₁₃H₁₈N₂O |
4-AcO-DMT | 3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl acetate | Acetate (OC(O)CH₃) | Dimethyl (CH₃)₂ | C₁₄H₁₈N₂O₂ |
Pharmacological Implications of Modifications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7